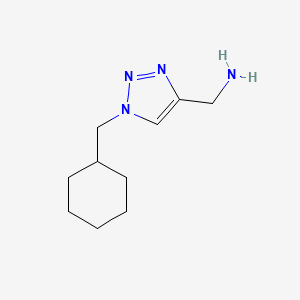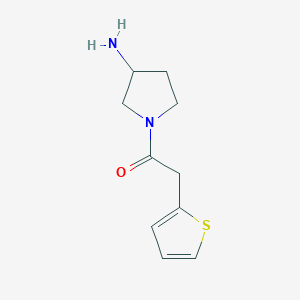![molecular formula C8H7N5O3S B1468124 1-{[(1,3-チアゾール-2-イル)カルバモイル]メチル}-1H-1,2,3-トリアゾール-4-カルボン酸 CAS No. 1267227-07-5](/img/structure/B1468124.png)
1-{[(1,3-チアゾール-2-イル)カルバモイル]メチル}-1H-1,2,3-トリアゾール-4-カルボン酸
説明
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7N5O3S and its molecular weight is 253.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と製薬応用
この化合物に存在するトリアゾールとチアゾール部分は、その安定性と生物活性で知られており、創薬に役立ちます . 特に、トリアゾールは、抗真菌剤、抗菌剤、抗がん剤など、幅広い治療薬の開発に使用されてきました . この化合物のアミド結合との構造的類似性により、生物学的相互作用を模倣することができ、これは新規医薬品の設計に利用できます。
有機合成
有機化学において、トリアゾール環は、複雑な分子の合成のための汎用的な足場として機能します . 様々な条件下での安定性により、幅広い化学反応に組み込むことができ、より複雑な有機化合物の合成のためのビルディングブロックとして機能します。
超分子化学
トリアゾールの水素結合能力と強い双極子モーメントにより、超分子化学で使用するために適しています . それらは、様々な分子と安定な錯体を形成することができ、これは分子集合体とデバイスの構築に役立ちます。
高分子化学
トリアゾールは、ポリマーの安定性を高め、ポリマーの性質を改変する能力があるため、高分子化学で応用されています . それらは、ポリマー鎖に組み込まれて、熱安定性向上や機械的強度向上などの特定の特性を持つ材料を作成できます。
バイオコンジュゲーションとケミカルバイオロジー
この化合物の反応性基により、バイオコンジュゲーションに優れた候補となります . これは、バイオ分子を互いに結合するか、表面に付着させるために使用できます。これは、バイオセンサーや診断ツールの開発に不可欠です。
蛍光イメージング
トリアゾールの固有の特性により、この化合物の誘導体は蛍光イメージングで使用できます . それらは、特定の生物学的標的に結合するように設計できるため、細胞プロセスを視覚化し、病気を診断することができます。
材料科学
トリアゾールの化学的安定性と独特の電子特性により、材料科学で使用されます . それらは、電子機器やフォトニクスで応用される、特定の電子特性や光学的特性を持つ新規材料の作成に使用できます。
抗酸化作用と抗菌作用
トリアゾール環とチアゾール環を含む化合物は、有意な抗酸化作用と抗菌作用を示しました . これにより、酸化ストレスによって引き起こされる感染症や病気の新しい治療法の開発に役立ちます。
作用機序
Target of Action
Compounds containing similar moieties, such as imidazole and thiazole, have been known to interact with a broad range of targets, including enzymes, receptors, and biochemical pathways .
Mode of Action
The mode of action of these compounds involves interactions with their targets, leading to changes in cellular processes. For instance, the 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Biochemical Pathways
These compounds may activate or inhibit biochemical pathways, leading to various downstream effects. For example, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
The molecular and cellular effects of these compounds’ actions depend on their specific targets and modes of action. For instance, some compounds with similar structures have shown significant analgesic and anti-inflammatory activities .
生化学分析
Biochemical Properties
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can modulate the activity of enzymes and receptors, leading to changes in biochemical pathways. For instance, the compound may inhibit or activate specific enzymes, thereby influencing metabolic processes and cellular functions.
Cellular Effects
The effects of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed that molecules containing thiazole rings can reset physiological systems differently, potentially activating or inhibiting biochemical pathways . This can lead to alterations in cell function, such as changes in cell proliferation, apoptosis, and differentiation. Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, further affecting cellular activities.
Molecular Mechanism
The molecular mechanism of action of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and other interactions . This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the thiazole ring can undergo various chemical reactions, which may affect the compound’s stability . Over time, the degradation products of the compound may also have different biological activities, potentially leading to changes in cellular responses. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, the compound may cause toxic or adverse effects . It is important to determine the threshold doses at which the compound transitions from being beneficial to harmful. Animal studies can provide valuable information on the dosage-dependent effects and potential toxicity of this compound.
Metabolic Pathways
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the thiazole ring can participate in oxidation-reduction reactions, affecting the overall metabolic balance within cells. Additionally, the compound may influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites.
Transport and Distribution
The transport and distribution of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific compartments or organelles, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound can provide insights into its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound can provide valuable insights into its mechanism of action and potential therapeutic uses.
特性
IUPAC Name |
1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3S/c14-6(10-8-9-1-2-17-8)4-13-3-5(7(15)16)11-12-13/h1-3H,4H2,(H,15,16)(H,9,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBOMLOFRNALOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)
![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)


